molecular formula C16H22N6O2 B2509396 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 2320172-22-1

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2509396
CAS No.: 2320172-22-1
M. Wt: 330.392
InChI Key: CMJORFBAQMFOKR-UHFFFAOYSA-N
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Description

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that can be recognized by its unique structure combining elements from pyrimidine, piperidine, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step reactions beginning with the formation of the pyrimidine and triazole rings, followed by their linkage to the piperidine ring via appropriate chemical intermediates.

  • Synthesis of 5,6-dimethylpyrimidine-4-ol: : This can be achieved through the cyclization of appropriate precursors in the presence of strong acids or bases.

  • Attachment of the Pyrimidine Ring to Piperidine: : The 5,6-dimethylpyrimidine-4-ol is then converted to its methoxy derivative and subsequently reacted with 1-(chloromethyl)piperidine under basic conditions to form the piperidine-pyrimidine moiety.

  • Formation of the Triazole Ring: : 1H-1,2,4-triazole is prepared from hydrazine and appropriate nitriles or amidines.

  • Final Coupling Reaction: : The triazole is linked to the piperidine-pyrimidine derivative using alkylation reactions.

Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for higher yields and purity, often using catalysis and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can participate in various chemical reactions including:

  • Oxidation: : Conversion of functional groups to their oxidized states.

  • Reduction: : Hydrogenation or other reduction processes.

  • Substitution: : Nucleophilic or electrophilic substitution on the piperidine, pyrimidine, or triazole rings.

Common Reagents and Conditions:

  • Oxidation: : Use of KMnO4 or CrO3.

  • Reduction: : Use of LiAlH4 or NaBH4.

  • Substitution: : Reagents like alkyl halides or organometallic reagents.

Major Products: Depending on the reaction conditions, products may include modified derivatives with altered functional groups.

Scientific Research Applications

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been explored for various applications:

  • Chemistry: : As an intermediate in organic synthesis.

  • Biology: : Studied for its potential as a biochemical probe.

  • Medicine: : Investigated for therapeutic potential due to its biological activity.

  • Industry: : Potential use as a catalyst or in material science.

Mechanism of Action

Similar Compounds and Uniqueness: This compound can be compared to other molecules with pyrimidine, piperidine, or triazole rings.

  • 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: distinguishes itself through its combination of these three moieties, influencing its properties and applications.

Comparison with Similar Compounds

  • 1-(4-(2-(1H-1,2,4-triazol-1-yl)ethyl)piperidin-1-yl)-2-(pyrimidin-4-yloxy)ethanone

  • 1-(4-(((3,5-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Each of these compounds, while similar, offers unique structural variations that can result in different chemical behaviors and applications.

Properties

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJORFBAQMFOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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